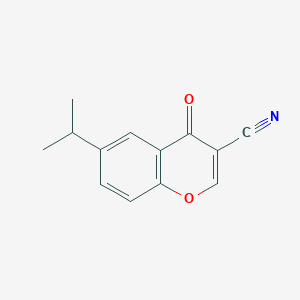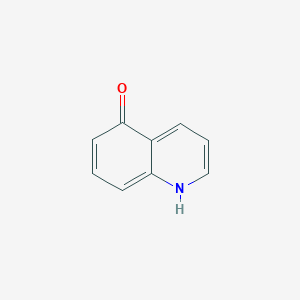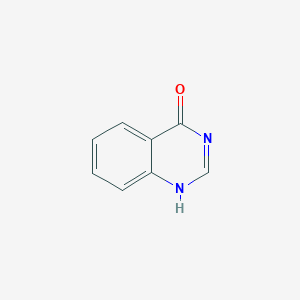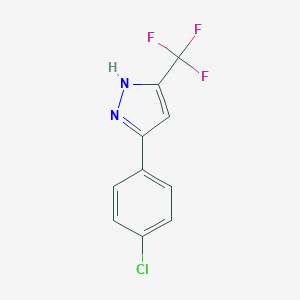![molecular formula C17H16ClN3OS B119915 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 633283-39-3](/img/structure/B119915.png)
3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
VU 10010 is a highly selective allosteric potentiator of the M4 muscarinic acetylcholine receptor. This compound has shown significant potential in enhancing the affinity of acetylcholine for the M4 muscarinic acetylcholine receptor, thereby increasing the receptor’s coupling to G proteins .
Mechanism of Action
Target of Action
The primary target of VU 10010 is the M4 muscarinic acetylcholine receptor (M4 mAChR) . This receptor plays a crucial role in various physiological functions, including neuronal signaling.
Mode of Action
VU 10010 acts as an allosteric potentiator of the M4 mAChR . It binds to an allosteric site on the M4 mAChR, which leads to an increase in the receptor’s affinity for its natural ligand, acetylcholine . This binding also enhances the receptor’s coupling to G proteins .
Biochemical Pathways
The potentiation of the M4 mAChR by VU 10010 affects the downstream signaling pathways of this receptor. Specifically, it increases the response of the M4 receptor to acetylcholine . It has no activity at other machr subtypes .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body .
Result of Action
The action of VU 10010 leads to an increase in carbachol-induced depression of transmission at excitatory synapses in the hippocampus . This suggests that VU 10010 may have potential effects on neuronal communication and could influence cognitive processes.
Biochemical Analysis
Biochemical Properties
VU 10010 interacts with M4 acetylcholine receptors, acting as an allosteric potentiator . This means that it binds to an allosteric site on the receptor, increasing the receptor’s affinity for acetylcholine and enhancing its coupling to G-proteins .
Cellular Effects
The interaction of VU 10010 with M4 acetylcholine receptors has significant effects on cellular processes. By enhancing the activity of these receptors, VU 10010 can influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
VU 10010 exerts its effects at the molecular level through its interaction with M4 acetylcholine receptors. It binds to an allosteric site on the receptor, which increases the receptor’s affinity for acetylcholine and enhances its coupling to G-proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VU 10010 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods: Industrial production of VU 10010 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: VU 10010 primarily undergoes allosteric potentiation reactions with the M4 muscarinic acetylcholine receptor. It does not exhibit significant activity at other muscarinic acetylcholine receptor subtypes .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving VU 10010 include organic solvents like dimethyl sulfoxide, catalysts, and various functional group-specific reagents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major product formed from the reaction of VU 10010 with the M4 muscarinic acetylcholine receptor is an enhanced receptor-ligand complex, which exhibits increased affinity for acetylcholine and improved coupling to G proteins .
Scientific Research Applications
VU 10010 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the role of the M4 muscarinic acetylcholine receptor in various physiological and pathological processes. This compound has shown potential in modulating neurotransmission, which could have implications for the treatment of neurological disorders such as schizophrenia and Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds:
- VU 0152100
- Tiquizium
- L-Hyoscyamine
- YM17E
Uniqueness: VU 10010 is unique in its high selectivity and potency as an allosteric potentiator of the M4 muscarinic acetylcholine receptor. Unlike other similar compounds, VU 10010 does not exhibit significant activity at other muscarinic acetylcholine receptor subtypes, making it a valuable tool for studying the specific role of the M4 receptor in various physiological and pathological processes .
Properties
IUPAC Name |
3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRULFHDSFKYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351931 | |
| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633283-39-3 | |
| Record name | 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 633283-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of VU10010?
A: VU10010 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's affinity for acetylcholine and increases its coupling to G proteins, leading to amplified downstream signaling. [, , ]
Q2: What are the physiological effects of VU10010 in the hippocampus?
A: In the hippocampus, VU10010 selectively enhances the inhibitory effects of carbachol (a cholinergic agonist) on excitatory synaptic transmission. [, , ] This effect is absent in M4 knockout mice, confirming the selectivity of VU10010 for the M4 receptor subtype. []
Q3: Are there any other known effects of VU10010 on the muscarinic acetylcholine system?
A: In radioligand binding assays using rat brain membranes, VU10010 potentiated the acetylcholine-induced stimulation of [(35)S]GTPγS binding, a measure of G protein activation. [] This effect was observed in various brain regions, including the cortex, hippocampus, and striatum, further confirming the compound's ability to modulate M4 receptor activity. []
- An allosteric potentiator suggests a role for M4 muscarinic acetylcholine receptor (mAChR) in modulating excitatory hippocampal synaptic transmission.
- An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission.
- Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats.
- Functional activation of G-proteins coupled with muscarinic acetylcholine receptors in rat brain membranes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


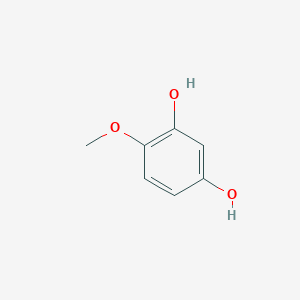
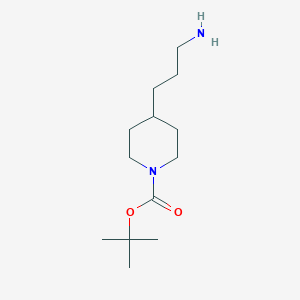
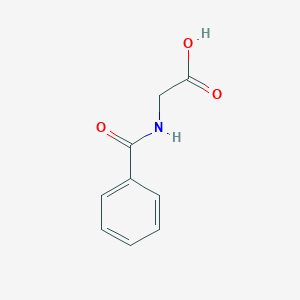
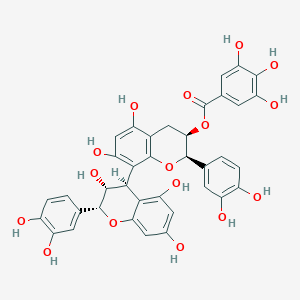


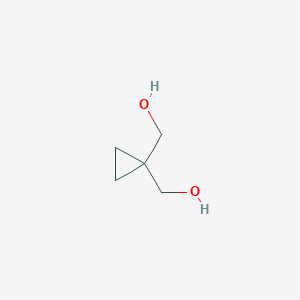
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)


